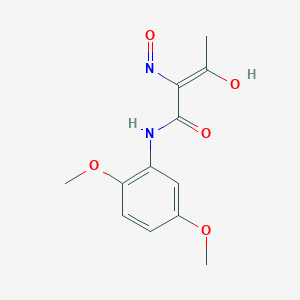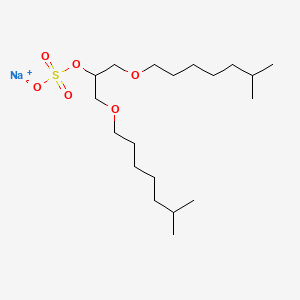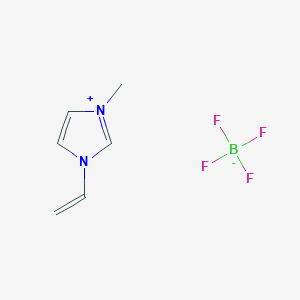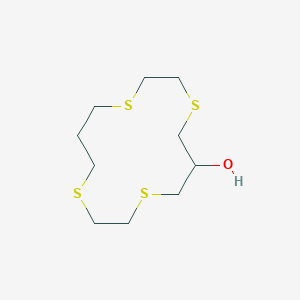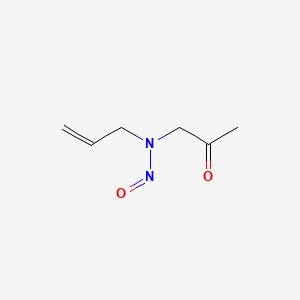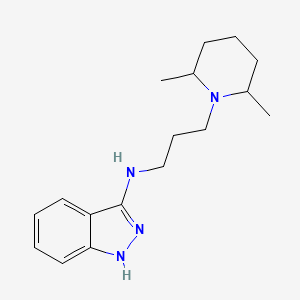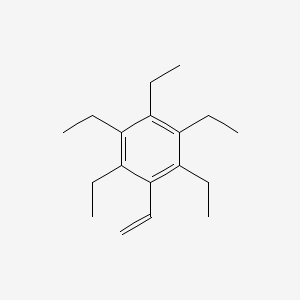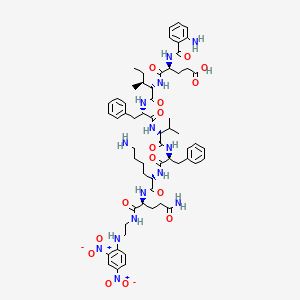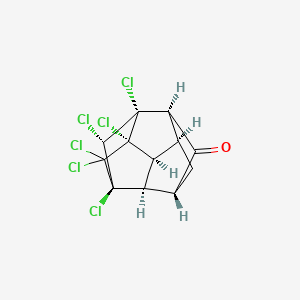![molecular formula C18H27NO4Si B13788112 (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one](/img/structure/B13788112.png)
(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Azetidinone Ring: The protected intermediate undergoes cyclization to form the azetidinone ring. This step often involves the use of a strong base like sodium hydride (NaH) and a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy or silyloxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its azetidinone ring is a key structural motif in many biologically active compounds, including antibiotics and enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers and other advanced materials.
作用機序
The mechanism of action of (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s normal function, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific biological target and the context of its use.
類似化合物との比較
Similar Compounds
(3R,4R)-4-Hydroxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one: Similar structure but lacks the benzoyloxy group.
(3R,4R)-4-Benzoyloxy-3-(1-methoxymethyl]ethyl)azetidin-2-one: Similar structure but with a different protecting group.
Uniqueness
(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one is unique due to the presence of both benzoyloxy and tert-butyldimethylsilyloxy groups. These groups provide specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications.
特性
分子式 |
C18H27NO4Si |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
[(2R,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] benzoate |
InChI |
InChI=1S/C18H27NO4Si/c1-12(23-24(5,6)18(2,3)4)14-15(20)19-16(14)22-17(21)13-10-8-7-9-11-13/h7-12,14,16H,1-6H3,(H,19,20)/t12-,14+,16-/m1/s1 |
InChIキー |
YNVUWGMRTJMVRR-IVMMDQJWSA-N |
異性体SMILES |
C[C@H]([C@@H]1[C@H](NC1=O)OC(=O)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C1C(NC1=O)OC(=O)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


